molecular formula C18H20N2O3 B4502439 N-(3-methoxyphenyl)-4-(4-morpholinyl)benzamide

N-(3-methoxyphenyl)-4-(4-morpholinyl)benzamide

Cat. No.: B4502439
M. Wt: 312.4 g/mol
InChI Key: ZIPYYUNMHQVSCN-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-(4-morpholinyl)benzamide is a useful research compound. Its molecular formula is C18H20N2O3 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.14739250 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Structure

Synthesis Methods : Various synthesis methods have been developed for compounds related to "N-(3-methoxyphenyl)-4-(4-morpholinyl)benzamide", including routes involving oxidative acylation, amination reactions, and cyclization processes. These methods provide efficient ways to obtain compounds with potential biological activities or for further chemical modifications (Sharma et al., 2012).

Chemical Structure Analysis : The structure of novel compounds, including morpholinium ionic liquids and other derivatives, has been analyzed using techniques such as X-ray diffraction, NMR, and computational methods. These studies help understand the compounds' physicochemical properties and potential interactions with biological targets (Demir et al., 2015).

Pharmacological Activities

Anticancer Activities : Compounds structurally similar to "this compound" have been evaluated for their anticancer properties. Some have shown significant inhibition of cancer cell proliferation, indicating potential as therapeutic agents (Lu et al., 2017).

Enzyme Inhibition : Various derivatives have been studied for their enzyme inhibitory activities, including carbonic anhydrase and acetylcholinesterase inhibitors. These activities suggest potential applications in treating conditions like glaucoma, neurological disorders, and other diseases (Tuğrak et al., 2020).

Materials Science and Other Applications

Corrosion Inhibition : N-Phenyl-benzamide derivatives have been investigated for their role as corrosion inhibitors. Their effectiveness in protecting metals from acidic corrosion highlights potential industrial applications (Mishra et al., 2018).

Biodegradability and Toxicity : The synthesis and analysis of morpholinium-based ionic liquids, including their biodegradability and toxicity, suggest their potential as environmentally friendly solvents for various applications, from industrial processes to pharmaceuticals (Pernak et al., 2011).

Properties

IUPAC Name

N-(3-methoxyphenyl)-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-22-17-4-2-3-15(13-17)19-18(21)14-5-7-16(8-6-14)20-9-11-23-12-10-20/h2-8,13H,9-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPYYUNMHQVSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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